molecular formula C14H17N3O2S B2625755 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea CAS No. 899969-16-5

1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea

Cat. No.: B2625755
CAS No.: 899969-16-5
M. Wt: 291.37
InChI Key: AXNBYXQSLVGWOC-UHFFFAOYSA-N
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Description

1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an isoxazole ring, a phenylthio group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea typically involves the following steps:

    Formation of the isoxazole ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3-methyl-2-nitropropene and hydroxylamine.

    Introduction of the phenylthio group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a suitable phenylthiol and an alkyl halide.

    Formation of the urea moiety: The final step involves the reaction of the isoxazole derivative with an appropriate isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific methods may vary depending on the scale of production and desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the isoxazole ring can be reduced to an amine.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Urea derivatives with different substituents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and phenylthio group may play crucial roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)thiourea: Similar structure but with a thiourea moiety.

    1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)carbamate: Similar structure but with a carbamate moiety.

Uniqueness

1-(5-Methylisoxazol-3-yl)-3-(3-(phenylthio)propyl)urea is unique due to the combination of the isoxazole ring, phenylthio group, and urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-(3-phenylsulfanylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-11-10-13(17-19-11)16-14(18)15-8-5-9-20-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNBYXQSLVGWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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